molecular formula C20H23N5O B2690057 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1797058-86-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2690057
CAS No.: 1797058-86-6
M. Wt: 349.438
InChI Key: QYTMGOJDQOMWKF-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide is a complex organic compound with a unique structure that makes it valuable in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Phenylpropanamide Group: The final step involves coupling the piperidine-pyrazine intermediate with a phenylpropanamide derivative using amide bond formation techniques, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine moiety, converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions (NO2+) are used under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyrazine moieties are crucial for binding to these targets, while the phenylpropanamide group modulates the compound’s overall activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
  • N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTMGOJDQOMWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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